molecular formula C22H20Cl2N2O4S B322193 2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B322193
M. Wt: 479.4 g/mol
InChI Key: JLOVQAJODUDLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a dichlorophenoxy group, a dimethylanilino group, and a sulfonylphenyl group, making it a unique molecule with significant chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy acetic acid derivativeThe final step involves the coupling of the dimethylanilino group under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls. The use of catalysts and solvents is optimized to enhance the reaction rate and yield. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with comparable properties.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): Used in agriculture for weed control.

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H20Cl2N2O4S

Molecular Weight

479.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H20Cl2N2O4S/c1-14-9-15(2)11-18(10-14)26-31(28,29)19-6-4-17(5-7-19)25-22(27)13-30-21-8-3-16(23)12-20(21)24/h3-12,26H,13H2,1-2H3,(H,25,27)

InChI Key

JLOVQAJODUDLNR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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